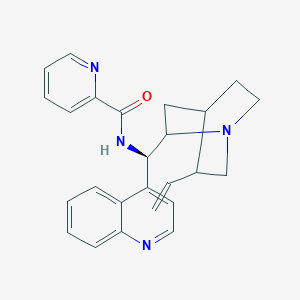![molecular formula C7H4BrClIN3 B13144659 8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13144659.png)
8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine is an organic compound with the molecular formula C7H5BrClIN3. It belongs to the class of imidazo[1,2-b]pyridazines, which are heterocyclic compounds known for their diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine typically involves the reaction of imidazo[1,2-b]pyridazine with bromine, chlorine, and iodine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the halogenation process . Industrial production methods may involve multi-step synthesis, including the preparation of intermediate compounds followed by halogenation and purification steps .
Chemical Reactions Analysis
8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine, chlorine, or iodine) are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Agricultural Chemistry: It can be used as an intermediate for the synthesis of agrochemicals such as pesticides and herbicides
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar compounds to 8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine include other halogenated imidazo[1,2-b]pyridazines such as:
- 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
- 8-Bromo-6-iodo-2-methylimidazo[1,2-b]pyridazine
- 6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine
These compounds share similar structural features but differ in the type and position of halogen atoms. The uniqueness of this compound lies in its specific combination of bromine, chlorine, and iodine atoms, which can influence its reactivity and applications .
Properties
Molecular Formula |
C7H4BrClIN3 |
|---|---|
Molecular Weight |
372.39 g/mol |
IUPAC Name |
8-bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H4BrClIN3/c1-3-6(10)13-7(11-3)4(8)2-5(9)12-13/h2H,1H3 |
InChI Key |
KVTODSQPNVYZEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=N1)C(=CC(=N2)Cl)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13144576.png)








![tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13144617.png)




